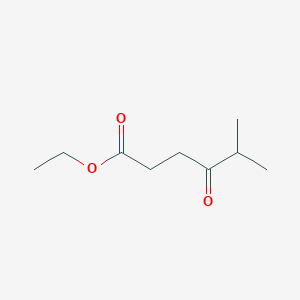

Ethyl 5-methyl-4-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-4-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-12-9(11)6-5-8(10)7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUUSMNNCCFVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512452 | |

| Record name | Ethyl 5-methyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54857-48-6 | |

| Record name | Ethyl 5-methyl-4-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methyl-4-oxohexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Ethyl 5-methyl-4-oxohexanoate

CAS Number: 54857-48-6

This technical guide provides a comprehensive overview of Ethyl 5-methyl-4-oxohexanoate, a valuable keto-ester intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a C9 organic compound with the molecular formula C₉H₁₆O₃.[1] It possesses both a ketone and an ester functional group, making it a versatile building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54857-48-6 | [2] |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [3] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC(=O)CCC(=O)C(C)C | [1] |

| InChIKey | CSUUSMNNCCFVEB-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

A documented application of this compound is in the Fischer indole synthesis to produce benzoindoles. The following experimental protocol details this reaction.

Experimental Protocol: Fischer Indole Synthesis of Benzoindole 1b

Materials:

-

This compound

-

Phenylhydrazine

-

Acetic Acid (AcOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

-

Silica Gel for column chromatography

Procedure:

-

To a solution of this compound (0.51 g, 3.0 mmol) in acetic acid (4 mL), add phenylhydrazine (0.49 g, 4.5 mmol) at room temperature.

-

Reflux the reaction mixture for 3.5 hours.

-

After cooling, dilute the reaction mixture with dichloromethane.

-

Wash the organic solution with water (20 mL) and saturated sodium bicarbonate aqueous solution (20 mL).

-

Remove the organic solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane-AcOEt, v:v = 3:1) to afford benzoindole 1b (0.51 g, 2.1 mmol, 69% yield) as a reddish-brown oil.

Figure 1: Reaction Scheme for Fischer Indole Synthesis

Fischer Indole Synthesis Workflow

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. While a complete set of spectra for pure this compound is not available in the cited literature, data for structurally similar compounds can provide valuable reference points. Table 2 summarizes the predicted and observed mass spectrometry data for related compounds.

Table 2: Mass Spectrometry Data of this compound and Related Compounds

| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Source |

| This compound | 172.11 (Predicted) | [M+H]⁺: 173.12, [M+Na]⁺: 195.10 | [4] |

| Ethyl 5-methyl-2-oxohexanoate | 172.22 | - | [3] |

| Ethyl 5-oxohexanoate | 158.19 | 113, 101, 87, 71, 59, 43 | [5] |

Applications in Drug Development

Keto-esters are important pharmacophores and intermediates in medicinal chemistry. Their ability to undergo a variety of chemical transformations makes them suitable starting materials for the synthesis of heterocyclic compounds, which are prevalent in many drug scaffolds. The Fischer indole synthesis, as detailed above, is a classic example of how this compound can be utilized to create complex molecular architectures that may be of interest in drug discovery programs.

The logical workflow for the utilization of a chemical intermediate like this compound in a drug discovery context is illustrated below.

Figure 2: Workflow in Drug Discovery

Drug Discovery Workflow Example

Conclusion

This compound is a valuable chemical intermediate with established utility in organic synthesis, particularly for the construction of heterocyclic systems. While comprehensive data on its synthesis and physicochemical properties are not fully consolidated in the public domain, its known reactivity highlights its potential for broader applications in medicinal chemistry and drug development. Further research into the synthesis and biological activities of derivatives of this compound could yield novel therapeutic agents.

References

- 1. This compound | C9H16O3 | CID 12892835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 54857-48-6 [chemicalbook.com]

- 3. Ethyl 5-methyl-2-oxohexanoate | C9H16O3 | CID 11564543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 5. Ethyl 5-oxohexanoate | C8H14O3 | CID 84130 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-methyl-4-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methyl-4-oxohexanoate is a beta-keto ester of interest in organic synthesis and potentially in the development of novel therapeutic agents. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, synthesis, reactivity, and spectral data, based on available information and established principles for analogous compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Analogous Data) | Notes |

| CAS Number | 54857-48-6 | - |

| Molecular Formula | C9H16O3 | - |

| Molecular Weight | 172.22 g/mol | Calculated |

| Monoisotopic Mass | 172.10994 Da[1] | Predicted by PubChem |

| Boiling Point | No experimental data found. Estimated to be around 200-220 °C at atmospheric pressure. | Based on structurally similar keto esters. |

| Melting Point | No experimental data found. Expected to be a liquid at room temperature. | - |

| Density | No experimental data found. | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone. Limited solubility in water. | General property of beta-keto esters. |

| XlogP | 1.1[1] | Predicted by PubChem, indicating moderate lipophilicity. |

Synthesis and Reactivity

General Synthetic Workflow

A general workflow for the synthesis of a beta-keto ester like this compound is depicted below. This typically involves the reaction of an ester with a ketone in the presence of a strong base.

Caption: General workflow for the synthesis of this compound.

Reactivity

As a beta-keto ester, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of the ketone and ester groups on the same molecule allows for a range of chemical transformations.

-

Enolate Formation: The alpha-protons located between the two carbonyl groups are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a key intermediate in many reactions.

-

Alkylation and Acylation: The enolate can act as a nucleophile and react with various electrophiles, such as alkyl halides or acyl chlorides, at the alpha-carbon.

-

Keto-Enol Tautomerism: Beta-keto esters exist as an equilibrium mixture of the keto and enol tautomers. The extent of enolization depends on the solvent and other conditions.

-

Decarboxylation: Upon hydrolysis of the ester group to a carboxylic acid, the resulting beta-keto acid can undergo facile decarboxylation upon heating to yield a ketone.

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general methodologies for the characterization of a novel or synthesized beta-keto ester.

General Experimental Workflow for Characterization

Caption: A typical experimental workflow for the synthesis and characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm). The protons on the carbon chain will exhibit multiplets in the aliphatic region. The methine proton adjacent to the isobutyl group and the methylene protons adjacent to the carbonyl groups will have distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (ester and ketone) in the range of 170-210 ppm. The remaining aliphatic carbons will appear at higher field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show two strong absorption bands in the carbonyl region (1700-1750 cm⁻¹), corresponding to the C=O stretching vibrations of the ketone and the ester. The C-O stretching of the ester will also be present, typically in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 172. Common fragmentation patterns for esters would likely be observed. Predicted collision cross-section data for various adducts are available in public databases.[1]

Potential Applications in Drug Development

While there is no specific information on the biological activity of this compound, beta-keto esters are a class of compounds with known biological activities and are often used as intermediates in the synthesis of pharmaceuticals. Their ability to undergo a variety of chemical reactions makes them valuable synthons for the construction of heterocyclic compounds and other complex molecular architectures that are often found in drug candidates. Further research is needed to explore the potential biological activities of this specific compound.

Safety and Handling

Specific safety and handling information for this compound is not available. However, as with any chemical, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses) should be worn. For related keto esters, hazards such as skin and eye irritation have been noted. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before handling.

Conclusion

This compound is a beta-keto ester with potential as a synthetic intermediate. While specific experimental data on its physical and chemical properties are sparse, its characteristics can be inferred from the well-established chemistry of this functional group. This technical guide provides a summary of the available information and outlines the expected properties and reactivity of this compound, which should be valuable for researchers and scientists working in organic synthesis and drug discovery. Further experimental investigation is warranted to fully characterize this molecule and explore its potential applications.

References

Elucidation of the Structure of Ethyl 5-methyl-4-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 5-methyl-4-oxohexanoate. The document details a plausible synthetic route, predicted spectroscopic data, and the methodologies for the key analytical experiments required for its characterization.

Chemical Structure and Properties

This compound is a β-keto ester with the chemical formula C₉H₁₆O₃ and a monoisotopic mass of 172.11 g/mol .[1][2] Its structure consists of a hexanoate backbone with a ketone group at the 4-position and a methyl group at the 5-position. The ethyl ester group is located at the end of the six-carbon chain.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Molecular Formula | C₉H₁₆O₃ |

| Monoisotopic Mass | 172.11 g/mol |

| SMILES | CCOC(=O)CCC(=O)C(C)C |

| InChI | InChI=1S/C9H16O3/c1-4-12-9(11)6-5-8(10)7(2)3/h7H,4-6H2,1-3H3 |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the Michael addition, a conjugate addition of an enolate to an α,β-unsaturated carbonyl compound.

Experimental Protocol: Michael Addition

Materials:

-

Ethyl acetoacetate

-

3-Methyl-2-butanone

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Ethyl acetoacetate is added dropwise to the cooled sodium ethoxide solution to form the enolate.

-

3-Methyl-2-butanone is then added to the reaction mixture.

-

The mixture is stirred and heated to reflux for several hours to facilitate the Michael addition.

-

After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of ammonium chloride to neutralize any remaining base.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its structural confirmation.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.75 | Triplet | 2H | -CO-CH₂ -CH₂- |

| 2.65 | Septet | 1H | -CO-CH -(CH₃)₂ |

| 2.55 | Triplet | 2H | -CH₂-CH₂ -COO- |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| 1.10 | Doublet | 6H | -CH-(CH₃ )₂ |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 212.0 | C =O (Ketone) |

| 173.0 | C =O (Ester) |

| 60.5 | -O-C H₂-CH₃ |

| 41.0 | -CO-C H-(CH₃)₂ |

| 38.0 | -CO-C H₂-CH₂- |

| 28.0 | -CH₂-C H₂-COO- |

| 18.0 | -CH-(C H₃)₂ |

| 14.0 | -O-CH₂-C H₃ |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 172 | Low | [M]⁺ |

| 129 | Moderate | [M - C₃H₇]⁺ |

| 101 | High | [M - C₄H₇O]⁺ |

| 88 | Moderate | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty Rearrangement) |

| 71 | High | [C₄H₇O]⁺ |

| 43 | Very High | [C₃H₇]⁺ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2850 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1715 | Strong | C=O stretch (ketone) |

| 1250-1000 | Strong | C-O stretch (ester) |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to obtain the mass-to-charge ratio (m/z) of each ion.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Analysis: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

References

An In-depth Technical Guide to Ethyl 5-methyl-4-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-methyl-4-oxohexanoate, a keto ester of significant interest in organic synthesis and potential applications in drug discovery. This document details its chemical properties, synthesis, and relevant reaction pathways, offering valuable insights for professionals in the field.

Core Molecular Information

This compound is an organic compound classified as a keto ester. Its structure consists of a six-carbon hexanoate chain with a methyl group at the fifth carbon and a ketone group at the fourth position. An ethyl group is attached to the ester oxygen.

Molecular Formula: C₉H₁₆O₃[1][2]

The structural formula reveals a chiral center at the C5 position, indicating the potential for stereoisomers. The presence of both a ketone and an ester functional group makes it a versatile intermediate for various chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Weight | 172.22 g/mol | [3][4] |

| Monoisotopic Mass | 172.10994 Da | [1] |

| XlogP (predicted) | 1.1 | [1] |

| CAS Number | 54857-48-6 | [5] |

Predicted Collision Cross Section (CCS) Data: [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.11722 | 139.1 |

| [M+Na]⁺ | 195.09916 | 145.2 |

| [M-H]⁻ | 171.10266 | 139.3 |

| [M+NH₄]⁺ | 190.14376 | 159.5 |

| [M+K]⁺ | 211.07310 | 145.8 |

Synthesis and Experimental Protocols

Illustrative Synthesis Workflow:

The following diagram outlines a generalized workflow for the synthesis of a keto ester, which can be conceptually applied to this compound.

Caption: Generalized workflow for the synthesis of a keto ester.

General Experimental Protocol (Adapted from related syntheses):

-

Materials: An appropriate ester (e.g., ethyl isovalerate) and an acylating agent (e.g., ethyl acetate), a strong base (e.g., sodium ethoxide), anhydrous solvent (e.g., ethanol or THF), and reagents for workup (e.g., dilute acid, saturated sodium bicarbonate, brine, drying agent like anhydrous sodium sulfate).

-

Procedure:

-

A solution of the base is prepared in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The ester is added dropwise to the base solution at a controlled temperature (often 0 °C or below).

-

The acylating agent is then added slowly to the reaction mixture.

-

The reaction is stirred for several hours, and the progress is monitored by a suitable technique (e.g., Thin Layer Chromatography - TLC).

-

Upon completion, the reaction is quenched by pouring it into an acidic aqueous solution (e.g., dilute HCl) over ice.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over a drying agent, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography.

-

Potential Signaling Pathway Involvement (Hypothetical)

Given its structure as a keto ester, this compound could potentially interact with various biological pathways, particularly those involving lipid metabolism or enzymatic processes that recognize keto or ester moieties. The following diagram illustrates a hypothetical interaction where it might act as a substrate or inhibitor for a metabolic enzyme.

Caption: Hypothetical enzymatic conversion of this compound.

This guide provides a foundational understanding of this compound for researchers and professionals. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

- 1. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C9H16O3 | CID 12892835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 5-methyl-3-oxohexanoate | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-methyl-3-oxohexanoate | C9H16O3 | CID 13250489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 54857-48-6 [chemicalbook.com]

Ethyl 5-methyl-4-oxohexanoate IUPAC name

An In-depth Technical Guide to Ethyl 5-methyl-4-oxohexanoate

IUPAC Name: this compound

This technical guide provides a comprehensive overview of this compound, including its chemical properties, spectroscopic data, and a plausible experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound | Data Type |

| Molecular Formula | C₉H₁₆O₃ | This compound | --- |

| Molecular Weight | 172.22 g/mol | This compound | Calculated |

| Boiling Point | 260.2°C at 760 mmHg | 5-methyl-4-oxohexanoic acid | Experimental[1] |

| Density | 1.058 g/cm³ | 5-methyl-4-oxohexanoic acid | Experimental[1] |

| Refractive Index | 1.441 | 5-methyl-4-oxohexanoic acid | Experimental[1] |

| XLogP | 1.1 | This compound | Predicted |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. The following tables summarize the predicted mass spectrometry data for the target molecule and experimental data for a closely related analog, ethyl 4-oxohexanoate, for comparative purposes.

Table 2: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.11722 | 139.1 |

| [M+Na]⁺ | 195.09916 | 145.2 |

| [M-H]⁻ | 171.10266 | 139.3 |

| [M+NH₄]⁺ | 190.14376 | 159.5 |

| [M+K]⁺ | 211.07310 | 145.8 |

Table 3: Spectroscopic Data for the Analog Ethyl 4-oxohexanoate

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 4.13 (q, 2H, -OCH₂ -CH₃), 2.74 (t, 2H, -CH₂ -C=O), 2.55 (t, 2H, -CH₂ -COO-), 2.42 (q, 2H, -C(=O)-CH₂ -CH₃), 1.25 (t, 3H, -OCH₂-CH₃ ), 1.05 (t, 3H, -CH₂-CH₃ ) |

| ¹³C NMR (CDCl₃) | δ (ppm): 210.1 (C=O, ketone), 172.9 (C=O, ester), 60.5 (-O CH₂-CH₃), 36.7 (-CH₂ -C=O), 35.8 (-C(=O)-CH₂ -CH₃), 28.1 (-CH₂ -COO-), 14.2 (-OCH₂-CH₃ ), 7.8 (-CH₂-CH₃ ) |

| IR Spectroscopy | Key Absorptions (cm⁻¹): ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1180 (C-O stretch) |

| Mass Spectrometry | Molecular Ion (M⁺): 158.19. Key Fragment Ions (m/z): 115, 101, 87, 71, 57, 43 |

Experimental Protocols

Synthesis of this compound via Crossed Claisen Condensation

This protocol involves the base-mediated condensation of ethyl isovalerate and ethyl acetate. To favor the desired crossed product, ethyl acetate can be deprotonated to form the enolate, which then acts as the nucleophile.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Ethyl acetate

-

Ethyl isovalerate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (1.1 equivalents) and anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: The mixture is cooled in an ice bath, and ethyl acetate (1.0 equivalent) is added dropwise from the dropping funnel. The solution is stirred at this temperature for 30 minutes to ensure the formation of the ester enolate.

-

Condensation: Ethyl isovalerate (1.0 equivalent) is then added dropwise to the reaction mixture. After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is cooled in an ice bath and acidified with 1 M HCl until the pH is acidic.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Plausible Synthetic Pathway: Crossed Claisen Condensation

The following diagram illustrates the key steps in the proposed synthesis of this compound.

General Experimental Workflow for Characterization

This diagram outlines a typical workflow from synthesis to characterization for a chemical compound like this compound.

References

Technical Guide: Spectroscopic Analysis of Ethyl 5-methyl-4-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 5-methyl-4-oxohexanoate (C₉H₁₆O₃). Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document focuses on predicted spectroscopic data based on its chemical structure and available data for analogous compounds. It also includes comprehensive, generalized experimental protocols for the acquisition of key spectroscopic data.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₆O₃ Molecular Weight: 172.22 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.80 | Septet (sept) | 1H | -CH(CH₃ )₂ |

| ~2.75 | Triplet (t) | 2H | -C(=O)-CH₂ -CH₂- |

| ~2.55 | Triplet (t) | 2H | -CH₂-CH₂ -C(=O)O- |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.08 | Doublet (d) | 6H | -CH(CH₃ )₂ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~212 | C=O (Ketone) | C =O (C4) |

| ~173 | C=O (Ester) | C =O (C1) |

| ~61 | -CH₂-O- | -O-CH₂ -CH₃ |

| ~41 | -CH- | -CH (CH₃)₂ (C5) |

| ~36 | -CH₂- | -C(=O)-CH₂ -CH₂- (C3) |

| ~28 | -CH₂- | -CH₂-CH₂ -C(=O)O- (C2) |

| ~18 | -CH₃ | -CH(CH₃ )₂ |

| ~14 | -CH₃ | -O-CH₂-CH₃ |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~2975 | Strong | C-H | Alkane stretch |

| ~1735 | Strong | C=O | Ester stretch |

| ~1715 | Strong | C=O | Ketone stretch |

| ~1180 | Strong | C-O | Ester stretch |

Mass Spectrometry Data

The following predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from PubChem.[1]

| Adduct | m/z |

| [M+H]⁺ | 173.11722 |

| [M+Na]⁺ | 195.09916 |

| [M-H]⁻ | 171.10266 |

| [M+NH₄]⁺ | 190.14376 |

| [M+K]⁺ | 211.07310 |

| [M]⁺ | 172.10939 |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a liquid sample.

Materials:

-

NMR tube (5 mm diameter) and cap

-

Deuterated solvent (e.g., CDCl₃)

-

Pasteur pipette and bulb

-

Small vial

-

Kimwipes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

For a ¹H NMR spectrum, accurately weigh approximately 5-20 mg of the liquid sample into a clean, dry vial.[2] For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.[2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[2]

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Filtering the Sample:

-

Take a clean Pasteur pipette and place a small plug of cotton wool or a Kimwipe into the top of the pipette.

-

Carefully transfer the sample solution through the pipette filter into a clean NMR tube.[3] This step removes any particulate matter that could degrade the quality of the NMR spectrum.[4]

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[2]

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube with a Kimwipe to remove any dust or fingerprints.

-

Insert the NMR tube into a spinner turbine and adjust the depth using a tube depth gauge.

-

Place the sample into the NMR spectrometer.

-

The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

-

The magnetic field is then shimmed to maximize its homogeneity, which improves the resolution of the spectra.[2]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) for either ¹H or ¹³C NMR.

-

Initiate the data acquisition.

-

-

Data Processing:

-

After the acquisition is complete, the raw data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of a liquid sample.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

FT-IR spectrometer with an ATR accessory

-

Liquid sample

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Soft tissue or lint-free cloth

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry. Clean it with a suitable solvent and a soft tissue if necessary.

-

Acquire a background spectrum. This measures the absorbance of the ambient atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.[5][6]

-

If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.[5] The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the measurement, clean the sample off the ATR crystal using a soft tissue and an appropriate solvent. Ensure the crystal is clean and dry for the next user.

-

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of a liquid sample.

Method: Electrospray Ionization (ESI)

Materials:

-

Mass spectrometer with an ESI source

-

Syringe pump and syringe

-

Sample vial

-

Volatile organic solvents (e.g., methanol, acetonitrile)

-

Water (high purity)

Procedure:

-

Sample Preparation:

-

Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile) or water to a concentration of approximately 1 mg/mL.[7]

-

Take an aliquot (e.g., 100 µL) of this solution and dilute it further with a mixture of volatile solvents (e.g., methanol, acetonitrile, or water) to a final concentration in the range of 1-10 µg/mL.[7]

-

If any precipitate forms, the solution must be filtered to prevent clogging the instrument.[7]

-

Transfer the final solution to a 2mL mass spectrometry vial with a screw cap and septum.[7]

-

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer's ion source, typically via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

In the ESI source, a high voltage is applied to the liquid as it passes through a capillary, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

-

These ions are then guided into the mass analyzer.

-

-

Mass Analysis and Detection:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-methyl-4-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and estimated physical properties of Ethyl 5-methyl-4-oxohexanoate (CAS No. 54857-48-6). Due to the limited availability of experimentally determined data for this specific compound, this guide also includes information on closely related analogs and general methodologies for the characterization of similar keto esters. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development.

Core Physical and Chemical Properties

This compound is a keto ester with the molecular formula C9H16O3.[1][2] While specific experimentally determined physical properties are not widely published, data from computational models and closely related structural analogs provide valuable insights.

Summary of Quantitative Data

The following table summarizes the available quantitative data for this compound and a close structural analog, Ethyl 4-acetyl-5-oxohexanoate, for comparative purposes.

| Property | This compound | Ethyl 4-acetyl-5-oxohexanoate (Analog) | Data Type |

| Molecular Formula | C9H16O3[1][2] | C10H16O4 | - |

| Molecular Weight | 172.22 g/mol [3][4] | 200.24 g/mol | Calculated |

| Boiling Point | Not available | 153 - 154 °C[5] | Experimental |

| Melting Point | Not available | No data available | - |

| Density/Specific Gravity | Not available | 1.067 g/cm³[5] | Experimental |

| Refractive Index | Not available | Not available | - |

| Flash Point | Not available | > 110 °C (> 230 °F)[5] | Experimental |

| XlogP (Predicted) | 1.1[1] | Not available | Predicted |

Experimental Protocols

Representative Synthesis of a Related Keto Ester: Methyl 4-acetyl-5-oxohexanoate

This protocol outlines the synthesis of Methyl 4-acetyl-5-oxohexanoate, which involves the reaction of methyl acrylate with acetylacetone in the presence of a base.[6]

Materials:

-

Ethanol

-

Sodium metal

-

Acetylacetone

-

Methyl acrylate

-

Acetic acid

Procedure:

-

A solution of sodium ethoxide is prepared by gradually dissolving sodium metal in ethanol at ambient temperature in a round-bottomed flask equipped with a reflux condenser, thermometer, and dropping funnel under an inert atmosphere.

-

The resulting clear solution is then cooled to 0°C.

-

Acetylacetone is added dropwise to the cooled sodium ethoxide solution.

-

Methyl acrylate is subsequently added dropwise to the reaction mixture at 0°C.

-

The reaction mixture is then allowed to warm to ambient temperature and is refluxed for one hour. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, the mixture is cooled to ambient temperature.

-

Acetic acid is added to neutralize the mixture.

-

Ethanol is removed by distillation under reduced pressure.

-

The crude product is then purified by distillation to yield the final product.[6]

Experimental Workflows and Logical Relationships

In the absence of specific signaling pathway information for this compound, a logical workflow for its synthesis and subsequent purification can be visualized. This diagram illustrates the key stages from starting materials to the purified final product, a common sequence in synthetic organic chemistry.

Caption: A logical workflow for the synthesis and purification of this compound.

Applications in Drug Development and Research

Keto esters as a class of compounds are valuable intermediates in organic synthesis. Their bifunctional nature allows for a variety of chemical transformations, making them useful starting materials for the synthesis of more complex molecules, including heterocyclic compounds which are prevalent in many pharmaceutical agents. While specific applications of this compound in drug development are not prominently documented, its structural motifs suggest potential utility as a building block in the synthesis of novel bioactive molecules. Further research would be required to explore its specific biological activities and potential therapeutic applications.

References

- 1. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C9H16O3 | CID 12892835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 54857-48-6|this compound|BLD Pharm [bldpharm.com]

- 4. 54857-48-6 | MFCD02261303 | this compound [aaronchem.com]

- 5. fishersci.com [fishersci.com]

- 6. METHYL 4-ACETYL-5-OXOHEXANOATE synthesis - chemicalbook [chemicalbook.com]

The Genesis of a Versatile Synthon: A Technical History of γ-Keto Esters

For Immediate Release

A cornerstone of modern organic synthesis and drug development, the γ-keto ester functional group boasts a rich and evolving history. This in-depth technical guide explores the discovery and historical development of γ-keto esters, tracing their journey from early observations in carbohydrate chemistry to their current status as indispensable building blocks in the synthesis of complex molecules. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols and quantitative data, alongside a visual exploration of their chemical logic.

From Sugars to Synthons: The Dawn of γ-Keto Acid Chemistry

The story of γ-keto esters begins not with the esters themselves, but with their parent carboxylic acids. In 1840, the Dutch chemist Gerardus Johannes Mulder reported the formation of a novel substance when treating sucrose with mineral acids. This compound, later to be known as levulinic acid (4-oxopentanoic acid), marked the first recorded instance of a γ-keto acid. For many years, the acid-catalyzed degradation of hexose sugars remained the primary route to this foundational molecule. The direct esterification of levulinic acid, a straightforward process, likely represents the earliest method for the preparation of simple γ-keto esters, making them accessible to chemists of the late 19th and early 20th centuries.

The Evolution of Synthetic Strategies: A Methodological Timeline

While the degradation of carbohydrates provided access to the parent structure, the true synthetic utility of γ-keto esters was unlocked through the development of more general and versatile synthetic methods. The 20th century witnessed a paradigm shift from degradative to constructive approaches, allowing for the synthesis of a diverse array of substituted γ-keto esters.

A significant early development in the broader field of keto ester synthesis was the Blaise reaction , first reported by Edmond E. Blaise in 1901.[1][2][3] This reaction, involving the condensation of a nitrile with an α-haloester in the presence of zinc, primarily yields β-keto esters. While not a direct synthesis of γ-keto esters, the Blaise reaction demonstrated the power of organozinc reagents in forming keto ester functionalities and laid the conceptual groundwork for future carbon-carbon bond-forming reactions in this area.[1][2][3]

The mid-20th century and beyond saw the emergence of a multitude of elegant and efficient methods for the synthesis of γ-keto esters, a selection of which are detailed below.

Key Synthetic Methodologies: A Technical Overview

This section provides a detailed examination of seminal and contemporary methods for the synthesis of γ-keto esters, including reaction mechanisms, experimental protocols, and quantitative data.

Acylation of Enolates and Enolate Equivalents

A classic and enduring strategy for the construction of γ-keto esters involves the acylation of pre-formed enolates or their synthetic equivalents. This approach offers a high degree of control over the substitution pattern of the final product.

a) Acetoacetic Ester Condensation and Related Alkylations: The chemistry of β-keto esters, such as ethyl acetoacetate, has been a cornerstone of organic synthesis since the late 19th century. The acetoacetic ester synthesis, a classical method for preparing ketones, can be adapted to synthesize γ-keto esters through the alkylation of the acetoacetate enolate with an α-haloacetate, followed by hydrolysis and decarboxylation.

b) Modern Enolate Acylation Strategies: Contemporary methods often employ more sophisticated enolate equivalents, such as silyl enol ethers or enamines, which offer improved reactivity and selectivity under milder conditions.

Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, provides a powerful and atom-economical route to γ-keto esters.

a) Addition of Enolates to α,β-Unsaturated Esters: The reaction of a ketone enolate with an α,β-unsaturated ester directly furnishes a γ-keto ester skeleton. The choice of base and reaction conditions is crucial for controlling the regioselectivity and preventing side reactions.

b) Addition of Acyl Anion Equivalents: The use of acyl anion equivalents, such as those derived from cyanohydrins or dithianes, in Michael additions to α,β-unsaturated esters offers an alternative and often highly effective approach.

Oxidation of γ-Hydroxy Esters

The oxidation of readily available γ-hydroxy esters provides a straightforward and often high-yielding route to the corresponding γ-keto esters. A variety of modern, selective oxidizing agents can be employed for this transformation.

Hydrolysis of Furans

The acid-catalyzed hydrolysis of substituted furans, which can be prepared through various methods including the Paal-Knorr synthesis, offers a unique entry point to γ-dicarbonyl compounds, including γ-keto esters.

Modern Catalytic Methods

The late 20th and early 21st centuries have witnessed an explosion in the development of powerful catalytic methods for γ-keto ester synthesis, offering unprecedented levels of efficiency, selectivity, and functional group tolerance.

a) Gold-Catalyzed Hydration of Alkynoates: A notable modern method involves the gold(III)-catalyzed regioselective hydration of 3-alkynoates, which proceeds under mild, aqueous conditions to afford γ-keto esters in high yields.[4]

b) Zinc Carbenoid-Mediated Homologation: A one-pot zinc carbenoid-mediated homologation of β-keto esters provides a rapid and efficient route to γ-keto esters. This method involves the formal insertion of a methylene group and proceeds through a donor-acceptor cyclopropane intermediate.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for selected synthetic methodologies, allowing for a direct comparison of their efficiencies and substrate scopes.

Table 1: Gold(III)-Catalyzed Hydration of 3-Alkynoates

| Substrate (R in 3-alkynoate) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenyl | 1 | EtOH/H₂O (4:1) | rt | 1 | 95 | [4] |

| n-Hexyl | 1 | EtOH/H₂O (4:1) | rt | 1 | 92 | [4] |

| Cyclohexyl | 1 | EtOH/H₂O (4:1) | rt | 1.5 | 93 | [4] |

| p-Methoxyphenyl | 1 | EtOH/H₂O (4:1) | rt | 1 | 96 | [4] |

Table 2: Zinc Carbenoid-Mediated Homologation of β-Keto Esters

| β-Keto Ester Substrate | Carbenoid Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2-oxocyclopentanecarboxylate | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 to rt | 2 | 85 | [5] |

| Ethyl benzoylacetate | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 to rt | 2 | 78 | [5] |

| Ethyl 3-oxobutanoate | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 to rt | 2 | 82 | [5] |

| Ethyl 3-oxo-3-phenylpropanoate | Et₂Zn, CH₂I₂ | CH₂Cl₂ | 0 to rt | 2 | 80 | [5] |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments cited, intended for reproduction in a laboratory setting.

Experimental Protocol 1: Gold(III)-Catalyzed Hydration of Ethyl 4-Phenyl-3-butynoate

-

Reagents: Ethyl 4-phenyl-3-butynoate (1.0 mmol), AuCl₃ (0.01 mmol, 1 mol%), ethanol (4 mL), deionized water (1 mL).

-

Procedure: To a solution of ethyl 4-phenyl-3-butynoate in ethanol is added a solution of AuCl₃ in deionized water. The reaction mixture is stirred at room temperature for 1 hour, monitoring the reaction progress by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-keto ester.

Experimental Protocol 2: Zinc Carbenoid-Mediated Homologation of Ethyl 2-Oxocyclopentanecarboxylate

-

Reagents: Diethylzinc (1.0 M in hexanes, 2.2 mmol), diiodomethane (2.2 mmol), ethyl 2-oxocyclopentanecarboxylate (1.0 mmol), anhydrous dichloromethane (10 mL).

-

Procedure: To a solution of ethyl 2-oxocyclopentanecarboxylate in anhydrous dichloromethane at 0 °C under an inert atmosphere is added diethylzinc. Diiodomethane is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding γ-keto ester.

Visualizing the Chemistry: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic transformations and experimental procedures.

Caption: Gold-catalyzed hydration of a 3-alkynoate.

References

- 1. Blaise reaction - Wikipedia [en.wikipedia.org]

- 2. Blaise Reaction [organic-chemistry.org]

- 3. Blaise Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Reactivity of the Ketone Group in Ethyl 5-methyl-4-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-methyl-4-oxohexanoate is a β-keto ester, a class of compounds renowned for their synthetic versatility. This technical guide provides a comprehensive overview of the reactivity of the ketone group within this molecule. It delves into the key chemical transformations, including reduction, and nucleophilic addition reactions such as the Wittig reaction. This document furnishes detailed experimental protocols for these transformations, presents quantitative data in structured tables for comparative analysis, and utilizes diagrams to illustrate reaction mechanisms and experimental workflows, serving as a critical resource for professionals in chemical research and drug development.

Introduction

β-Keto esters are pivotal intermediates in organic synthesis, valued for the dual reactivity conferred by their ketone and ester functionalities. This compound (Figure 1) is a representative example, featuring a ketone at the 4-position and an ethyl ester at the 1-position. The presence of a methyl group at the 5-position introduces steric influence that can affect the stereochemical outcome of its reactions.[1]

The reactivity of this compound is largely dictated by the interplay between the ketone, the ester, and the acidic α-protons. A key characteristic of β-keto esters is their existence in a tautomeric equilibrium between the keto and enol forms.[2][3] This equilibrium is fundamental to many of their reactions. The α-protons, situated between the two carbonyl groups, are particularly acidic (pKa ≈ 11 in related systems), facilitating the formation of a resonance-stabilized enolate ion, a potent nucleophile.[4]

This guide focuses primarily on the reactions of the ketone group, which is a site for nucleophilic attack and reduction. Understanding the chemoselectivity of these reactions—preferential reaction at the ketone versus the ester—is crucial for synthetic planning.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and related compounds is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H16O3 | [5] |

| Molecular Weight | 172.22 g/mol | [6] |

| SMILES | CCOC(=O)CCC(=O)C(C)C | [5] |

| InChIKey | CSUUSMNNCCFVEB-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 1.1 | [5] |

| pKa of α-proton (Ester) | ~25 | [7] |

| pKa of α-proton (Ketone) | ~20 | [7] |

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Reactivity of the Ketone Group

The ketone group in this compound is a primary site for a variety of chemical transformations.

Reduction of the Ketone

The reduction of the ketone to a secondary alcohol is a common and synthetically useful reaction. The choice of reducing agent is critical to achieve chemoselectivity, as strong reducing agents like lithium aluminum hydride (LiAlH4) will also reduce the ester group to a primary alcohol, resulting in a diol.[8]

For the selective reduction of the ketone, milder reagents such as sodium borohydride (NaBH4) are typically employed. NaBH4 is generally selective for aldehydes and ketones over esters.

| Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Acetophenone | NaBH4/(NH4)2SO4 | THF/H2O | RT | 1.5 | 1-Phenylethanol | 96 | [9][10] |

| 4-Phenylcyclohexanone | NaBH4/(NH4)2SO4 | THF/H2O | RT | 1.5 | 4-Phenylcyclohexanol | 97 | [9][10] |

| 2-Methylcyclohexanone | NaBH4 | Methanol | RT | - | 2-Methylcyclohexanol | - | [11] |

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol (10 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH4, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~6-7.

-

Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield Ethyl 5-methyl-4-hydroxyhexanoate.

Caption: Selective reduction of the ketone in this compound.

Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent).[12][13][14] The ylide is typically prepared in situ by treating a phosphonium salt with a strong base. For the synthesis of a terminal alkene from this compound, methylenetriphenylphosphorane is the reagent of choice.

| Ketone | Ylide | Base | Solvent | Product | Yield (%) | Reference |

| Cyclohexanone | Ph3P=CH2 | n-BuLi | THF | Methylenecyclohexane | - | [2] |

| Benzaldehyde | Ph3P=CHCO2Et | - | neat | Ethyl cinnamate | - | [13] |

| p-Anisaldehyde | (MeO)2P(O)CH2CO2Me | NaOMe | Methanol | Methyl E-4-methoxycinnamate | - | [15] |

-

Ylide Preparation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The mixture will turn a characteristic orange-red color, indicating ylide formation.

-

Stir the ylide solution at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the keto-ester to the ylide solution at 0 °C via a cannula or syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Monitoring: Monitor the reaction progress by TLC.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford Ethyl 5-methyl-4-methylenehexanoate.

Caption: Wittig olefination of this compound.

Experimental Workflows

A generalized workflow for the chemical modification of this compound is presented below. This workflow is applicable to both the reduction and Wittig reactions, with variations in the specific reagents and reaction conditions.

Caption: Generalized experimental workflow for reactions of this compound.

Conclusion

This compound is a versatile substrate for a range of organic transformations. The ketone group can be selectively reduced to a hydroxyl group using mild hydride reagents like sodium borohydride, leaving the ester functionality intact. Furthermore, the ketone readily undergoes nucleophilic addition with phosphorus ylides in the Wittig reaction to generate alkenes. The protocols and data presented in this guide offer a foundational understanding for researchers to effectively utilize this compound in complex molecule synthesis, with applications in drug discovery and materials science. Further research into the stereoselective control of these reactions, potentially through enzymatic or chiral catalyst-mediated processes, could further enhance the synthetic utility of this valuable building block.

References

- 1. sciepub.com [sciepub.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H16O3 | CID 12892835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]

- 6. Ethyl 5-methyl-3-oxohexanoate | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. scispace.com [scispace.com]

- 10. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 11. scribd.com [scribd.com]

- 12. This compound | 54857-48-6 [chemicalbook.com]

- 13. webassign.net [webassign.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

An In-depth Technical Guide to Keto-Enol Tautomerism in β,γ-Unsaturated Keto Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism exhibited by β,γ-unsaturated keto esters. It delves into the fundamental principles governing this equilibrium, the structural factors that influence the relative stability of the tautomers, and the critical role this phenomenon plays in synthetic chemistry and drug development. Detailed experimental protocols for the characterization and quantification of the tautomeric mixture are provided, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide summarizes available quantitative data on the equilibrium constants and thermodynamic parameters, offering a valuable resource for researchers in the field.

Introduction

Keto-enol tautomerism, the chemical equilibrium between a keto form and an enol form of a carbonyl compound, is a fundamental concept in organic chemistry with profound implications for reactivity, stereochemistry, and biological activity.[1][2] While extensively studied for simple carbonyls and β-dicarbonyl compounds, the tautomerism of β,γ-unsaturated keto esters presents a unique and nuanced case. The presence of a carbon-carbon double bond in the β,γ-position introduces additional electronic and steric factors that significantly influence the position of the equilibrium.

β,γ-Unsaturated keto esters are versatile building blocks in organic synthesis, serving as precursors to a wide array of complex molecules, including many with significant pharmacological properties.[3][4] The ability to control and predict the keto-enol equilibrium is therefore of paramount importance for designing efficient synthetic routes and for understanding the structure-activity relationships of drug candidates.[5][6] Tautomerism is a critical consideration in drug development as different tautomers can exhibit distinct biological activities, and controlling the desired form is essential for efficacy and purity.[7][8]

This guide aims to provide a detailed technical resource for researchers, scientists, and drug development professionals working with β,γ-unsaturated keto esters. It will cover the theoretical underpinnings of their tautomerism, practical experimental methodologies for their study, a summary of quantitative data, and the implications for asymmetric synthesis and drug design.

The Tautomeric Equilibrium in β,γ-Unsaturated Keto Esters

The equilibrium between the keto and enol forms of a β,γ-unsaturated keto ester is a dynamic process involving the migration of a proton and the shifting of electron density. The general equilibrium is depicted below:

Figure 1: General keto-enol tautomeric equilibrium in β,γ-unsaturated keto esters.

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers. While the keto form is generally more stable for simple ketones and aldehydes due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond, several factors can shift the equilibrium towards the enol form in β,γ-unsaturated keto esters.[1]

Factors Influencing the Equilibrium

The keto-enol equilibrium is sensitive to a variety of structural and environmental factors:

-

Substitution: The nature of the substituents (R, R', and R'') can significantly impact the stability of both tautomers. Electron-withdrawing groups on the α-carbon (R') can increase the acidity of the α-proton, favoring enolization. Bulky substituents can introduce steric strain, which may be relieved in one tautomer over the other.[9][10]

-

Conjugation: While the double bond is not directly conjugated with the carbonyl group in the keto form, the resulting enol form possesses an extended conjugated system, which is a significant stabilizing factor.

-

Solvent Effects: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize the keto form through hydrogen bonding with the carbonyl oxygen. In contrast, nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.[11]

-

Temperature: The tautomeric equilibrium is temperature-dependent. The thermodynamic parameters, enthalpy (ΔH°) and entropy (ΔS°) of tautomerization, can be determined by studying the equilibrium at different temperatures.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant, Keq:

Keq = [Enol] / [Keto]

From the equilibrium constant, the change in Gibbs free energy (ΔG°) for the tautomerization can be calculated using the following equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

By determining Keq at various temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be obtained from a van 't Hoff plot (ln(Keq) vs. 1/T).[12]

Data Summary

While comprehensive, tabulated data for a wide range of substituted β,γ-unsaturated keto esters remains scarce in the literature, studies on related compounds provide valuable insights. For instance, in a study on the asymmetric peroxidation of various γ,δ-unsaturated β-keto esters (structurally very similar to β,γ-unsaturated keto esters), it was noted that these compounds exist as a mixture of keto and enol tautomers, with the ratio determined by ¹H NMR.[3] The lack of a centralized database highlights an area for future research.

For illustrative purposes, the following table presents hypothetical data to demonstrate how such information would be structured.

| Substituent (R) | Substituent (R') | Solvent | Temp (°C) | % Enol | Keq | ΔG° (kJ/mol) |

| H | H | CDCl₃ | 25 | 15 | 0.176 | 4.18 |

| Ph | H | CDCl₃ | 25 | 25 | 0.333 | 2.74 |

| H | Me | CDCl₃ | 25 | 10 | 0.111 | 5.46 |

| H | H | DMSO-d₆ | 25 | 30 | 0.429 | 1.99 |

| Ph | H | DMSO-d₆ | 25 | 45 | 0.818 | 0.51 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for a homologous series of β,γ-unsaturated keto esters.

Experimental Protocols

The most powerful and widely used technique for the qualitative and quantitative analysis of keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy. The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7]

NMR Spectroscopic Determination of Tautomeric Ratio

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of a β,γ-unsaturated keto ester in a given solvent.

Materials:

-

β,γ-Unsaturated keto ester sample

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the β,γ-unsaturated keto ester and dissolve it in a precise volume of the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.

-

-

Spectral Analysis:

-

Identify the characteristic signals for both the keto and enol tautomers.

-

Keto form: Look for the signal corresponding to the α-proton(s).

-

Enol form: Identify the vinylic proton signal and the enolic hydroxyl proton signal. The enolic OH proton is often broad and may exchange with residual water in the solvent.

-

-

Integrate the well-resolved signals corresponding to a known number of protons in each tautomer. For example, integrate the α-proton signal of the keto form and the vinylic proton signal of the enol form.

-

-

Calculation of Keq:

-

Calculate the molar ratio of the enol and keto forms from the integrated areas of their respective signals, taking into account the number of protons each signal represents.

-

Mole fraction of Enol = (Integral of Enol signal / Number of protons for Enol signal) / [(Integral of Enol signal / Number of protons for Enol signal) + (Integral of Keto signal / Number of protons for Keto signal)]

-

Mole fraction of Keto = 1 - Mole fraction of Enol

-

-

Calculate the equilibrium constant: Keq = Mole fraction of Enol / Mole fraction of Keto

-

Figure 2: Experimental workflow for NMR analysis of keto-enol tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study keto-enol tautomerism. The enol form, with its extended conjugated system, typically exhibits a π → π* transition at a longer wavelength (lower energy) than the n → π* transition of the non-conjugated keto form. By measuring the absorbance at the characteristic wavelength for the enol, and with knowledge of its molar absorptivity, the concentration of the enol form can be determined.

Role in Drug Development and Asymmetric Synthesis

The tautomeric state of β,γ-unsaturated keto esters has significant implications in drug development and asymmetric synthesis.

Versatile Synthons in Asymmetric Catalysis

β,γ-Unsaturated α-ketoesters are highly valuable precursors in a variety of asymmetric catalytic reactions, enabling the synthesis of complex chiral molecules, which are often key intermediates in the production of pharmaceuticals.[4] The reactivity of these substrates can be influenced by the predominant tautomeric form. For instance, the enol form may react differently with a chiral catalyst or reagent compared to the keto form. Therefore, controlling the keto-enol equilibrium can be a strategy to enhance the stereoselectivity of a reaction.

Figure 3: Role of tautomers in asymmetric synthesis.

Implications for Biological Activity

The specific tautomeric form of a drug molecule that interacts with a biological target can significantly affect its binding affinity and efficacy.[5][7][8] Although direct studies on the influence of β,γ-unsaturated keto ester tautomerism on specific signaling pathways are not abundant, the principle remains critical. If a β,γ-unsaturated keto ester moiety is part of a pharmacophore, the keto and enol forms will present different shapes, hydrogen bonding capabilities, and electronic distributions to the active site of a protein. Understanding and controlling the tautomeric preference can therefore be a key aspect of drug design and optimization. For example, the design of antibacterial compounds has been based on the structure of β-keto esters, where the tautomeric form is a crucial consideration for their interaction with quorum-sensing proteins.[13][14]

Conclusion

The keto-enol tautomerism of β,γ-unsaturated keto esters is a multifaceted phenomenon with significant implications for their synthesis and application, particularly in the realm of drug development. The position of the equilibrium is a delicate balance of electronic and steric effects of substituents, solvent polarity, and temperature. While NMR spectroscopy provides a robust method for the quantitative analysis of this equilibrium, there is a clear need for more systematic studies to generate a comprehensive database of thermodynamic parameters for a wider range of these valuable compounds. A deeper understanding of the factors controlling this tautomerism will undoubtedly empower chemists to design more efficient synthetic strategies and to develop novel therapeutics with enhanced specificity and efficacy.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Keto-enol tautomerism in the development of new drugs [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 11. scirp.org [scirp.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Stability and Storage of Ethyl 5-Methyl-4-Oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 5-methyl-4-oxohexanoate, a beta-keto ester of interest in various chemical and pharmaceutical research settings. Due to the limited availability of specific stability data for this compound, this document synthesizes information from related beta-keto esters and general chemical principles to provide a robust framework for its handling and storage.

Summary of Stability and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity and purity of this compound. The following table summarizes the key recommendations based on general knowledge of beta-keto esters and safety data for structurally similar compounds.

| Parameter | Recommendation | Rationale & Potential Consequences |

| Storage Temperature | Cool and dry environment (e.g., 2-8 °C) | Minimizes the rate of potential degradation reactions such as hydrolysis and thermal decomposition. Elevated temperatures can accelerate these processes. |

| Atmosphere | Well-ventilated area, under an inert atmosphere (e.g., nitrogen, argon) for long-term storage. | Reduces contact with atmospheric moisture and oxygen, thereby minimizing hydrolysis and oxidative degradation. |

| Container | Tightly sealed, non-reactive containers (e.g., amber glass bottles). | Prevents exposure to moisture and light. Non-reactive containers prevent contamination or catalytic degradation. |

| Light Exposure | Protect from light. | While specific photostability data is unavailable, many organic molecules are susceptible to photodegradation. |